Nortanshinone

Descripción general

Descripción

Nortanshinona es un pigmento aislado de las raíces de Salvia miltiorrhiza, comúnmente conocida como Danshen, una hierba medicinal tradicional china. Este compuesto pertenece a la familia de la tanshinona, que son quinonas norditerpenoides de tipo abietano. Nortanshinona ha sido estudiada por sus diversas actividades farmacológicas, incluyendo propiedades antibacterianas, antioxidantes, antiinflamatorias y antineoplásicas .

Mecanismo De Acción

Nortanshinona funciona como una coenzima para la NAD(P)H:quinona oxidorreductasa 1 (NQO1), que desintoxica los radicales peroxilo lipídicos e inhibe la ferroptosis tanto in vitro como in vivo . Este mecanismo involucra la ganancia de función de NQO1 inducida por Nortanshinona, que es un enfoque novedoso para inhibir la ferroptosis. Los objetivos moleculares y las vías del compuesto incluyen la regulación del estrés oxidativo y la peroxidación lipídica.

Análisis Bioquímico

Biochemical Properties

Nortanshinone plays a significant role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death. It functions as a coenzyme for NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing its ability to detoxify lipid peroxyl radicals and inhibit ferroptosis . This interaction is crucial for maintaining cellular redox homeostasis and preventing oxidative stress-induced cell death. Additionally, this compound interacts with various enzymes and proteins involved in antioxidant defense mechanisms, further contributing to its protective effects.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and the suppression of pro-inflammatory cytokines . This activation enhances the cell’s ability to combat oxidative stress and inflammation. Furthermore, this compound modulates mitochondrial function, improving cellular energy production and reducing apoptosis in stressed cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to NQO1, inducing a gain of function that enhances its enzymatic activity . This binding interaction is critical for the detoxification of lipid peroxyl radicals and the inhibition of ferroptosis. Additionally, this compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can sustain its protective effects on cellular function, reducing oxidative stress and inflammation in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory effects, improving overall cellular health . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to antioxidant defense and redox homeostasis. It interacts with enzymes such as NQO1 and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation, thereby contributing to its protective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin and other plasma proteins, facilitating its distribution throughout the body . This compound’s localization within cells is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is predominantly localized in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and enhancing mitochondrial function . Additionally, this compound is found in the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress. These localization patterns are essential for this compound’s ability to protect cells from oxidative damage and maintain cellular homeostasis.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Nortanshinona se puede sintetizar a través de varios métodos. Un enfoque común es el método de nanoprecipitación, que involucra la precipitación del compuesto a partir de una solución. Otro método es el método de emulsión-evaporación, donde el compuesto se emulsiona y luego se evapora para obtener el producto final .

Métodos de Producción Industrial

En entornos industriales, la producción de Nortanshinona a menudo implica optimizar la formulación de nanopartículas. Esto se puede lograr mediante experimentos de un solo factor y diseños compuestos centrales y métodos de superficie de respuesta para garantizar una alta eficiencia de encapsulamiento, carga de fármacos y tasas de recuperación de fármacos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Nortanshinona experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones típicamente ocurren bajo condiciones controladas, incluyendo temperaturas específicas y niveles de pH, para asegurar el resultado deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de Nortanshinona, que pueden exhibir actividades farmacológicas mejoradas o alteradas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Nortanshinona ha sido ampliamente estudiada por sus aplicaciones de investigación científica en varios campos:

Química: Nortanshinona se utiliza como un compuesto modelo para estudiar la síntesis y modificación de quinonas norditerpenoides de tipo abietano.

Comparación Con Compuestos Similares

Nortanshinona es parte de la familia de la tanshinona, que incluye otros compuestos como Tanshinona I, Tanshinona IIA y Cryptotanshinona . En comparación con estos compuestos similares, Nortanshinona exhibe propiedades únicas, como su potente actividad inhibitoria contra la ferroptosis y su papel como coenzima para NQO1 . Estas características hacen de Nortanshinona un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Conclusión

Nortanshinona es un compuesto versátil con un potencial significativo en varios campos científicos y médicos. Sus propiedades y mecanismos de acción únicos la convierten en un tema valioso para la investigación y el desarrollo en curso.

Propiedades

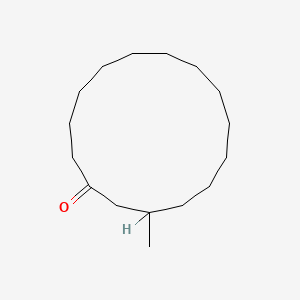

IUPAC Name |

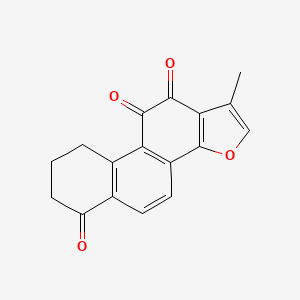

1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6,10,11-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZXVOYNSJPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main chemical characteristics of Nortanshinone?

A1: this compound is a naturally occurring compound found in the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Its chemical structure is characterized as an abietanoid o-quinone.

Q2: How is this compound synthesized in the laboratory?

A: Researchers have successfully synthesized this compound using ultrasound-promoted Diels-Alder reactions. This method involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. [] This approach offers advantages like improved regioselectivity towards the desired isomer and mimics the effects of high pressure, potentially leading to greener synthetic pathways. []

Q3: What are the key structural features that differentiate this compound from other compounds like Tanshinone IIA?

A: this compound and Tanshinone IIA are structurally similar, both being abietanoid o-quinones found in Salvia miltiorrhiza. The difference lies in a single methyl group: Tanshinone IIA possesses an additional methyl group compared to this compound. This subtle structural variation can lead to differences in their biological activities and pharmacological properties. []

Q4: What analytical techniques are commonly used to identify and quantify this compound in plant materials or mixtures?

A: Researchers frequently employ UPLC (Ultra Performance Liquid Chromatography) coupled with DAD (Diode Array Detection) and MS/MS (Tandem Mass Spectrometry) to analyze this compound. This combination enables the creation of fingerprints for lipophilic components, allowing for the identification and quantification of this compound within complex mixtures like plant extracts. [] Specifically, researchers used a Thermo Accucore C18 column for separation and achieved detection using a Shimadzu LC-20AD system at a wavelength of 270 nm. []

Q5: Beyond its presence in Salvia miltiorrhiza, is this compound found in other plant species?

A: Yes, research indicates that this compound has also been isolated from Salvia przewalskii Maxim. [] This finding suggests that the presence of this compound might extend beyond Salvia miltiorrhiza and could be present in other, potentially unexplored, Salvia species. This highlights the need for further investigation into the phytochemical profiles of various Salvia species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)